molecular formula C15H20N2OS B2591295 Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421497-02-0

Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2591295
CAS RN: 1421497-02-0
M. Wt: 276.4
InChI Key: CPDHONYPLMIACC-UHFFFAOYSA-N
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Description

“Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C15H20N2OS and a molecular weight of 276.4. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Antitubercular Activities

Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone derivatives have been synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis H37Rv. Compounds within this series demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL. One specific compound showcased 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates with an MIC of 12.5 µg/mL. This compound also proved to be orally active in mice against M. tuberculosis H37Rv, indicating its potential as a promising antitubercular agent (Bisht et al., 2010).

Mechanism of Inhibition Studies

The mechanism of inhibition of enzymes by cyclopropyl-derived inhibitors has been explored. Studies on cyclopropanol-inactivated methanol dehydrogenase (MDH) led to the identification of a mechanism likely consisting of a concerted proton abstraction and rearrangement, suggesting that cyclopropyl derivatives can act as mechanism-based inhibitors for specific enzyme targets. This insight into the enzyme-inhibition mechanism highlights the chemical's potential for designing inhibitors targeting specific biological pathways (Frank et al., 1989).

Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of closely related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, provides foundational knowledge for understanding the physical and chemical properties of this compound. Such structural analyses are crucial for the development of new compounds with potential biological activities (Lakshminarayana et al., 2009).

Anticancer and Antimicrobial Studies

A series of this compound derivatives have been synthesized and screened for their anticancer and antimicrobial activities. These studies highlight the compound's versatility and potential as a base for developing new pharmaceuticals with diverse therapeutic applications. By exploring the biological activities of these compounds, researchers can identify promising leads for further development into anticancer and antimicrobial agents (Katariya et al., 2021).

properties

IUPAC Name

cyclopropyl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-15(13-4-5-13)17-9-6-12(7-10-17)11-19-14-3-1-2-8-16-14/h1-3,8,12-13H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDHONYPLMIACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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